Product packaging for N-[(Benzyloxy)carbonyl]alanylleucinamide(Cat. No.:CAS No. 18323-56-3)

N-[(Benzyloxy)carbonyl]alanylleucinamide

Cat. No.: B177268
CAS No.: 18323-56-3
M. Wt: 335.4 g/mol
InChI Key: RVVQEXKXIZCDGV-UHFFFAOYSA-N
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Description

N-[(Benzyloxy)carbonyl]alanylleucinamide is a useful research compound. Its molecular formula is C17H25N3O4 and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 164664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N3O4 B177268 N-[(Benzyloxy)carbonyl]alanylleucinamide CAS No. 18323-56-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-11(2)9-14(15(18)21)20-16(22)12(3)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H2,18,21)(H,19,23)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVQEXKXIZCDGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304220
Record name N-[(Benzyloxy)carbonyl]alanylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18323-56-3
Record name NSC164664
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164664
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[(Benzyloxy)carbonyl]alanylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemoenzymatic Approaches for N Benzyloxy Carbonyl Alanylleucinamide

Strategies for the Formation of the Peptide Bond in Solution Phase Synthesis

Coupling Reagents and Reaction Conditions for N-Protected Amino Acids

The formation of the peptide bond is not thermodynamically spontaneous and requires a coupling reagent to activate the carboxyl group of N-Cbz-alanine. nih.gov A variety of reagents have been developed for this purpose, each with distinct mechanisms and optimal reaction conditions.

Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) is a classic and potent activating agent. nih.govrsc.org It reacts with the carboxylic acid of Cbz-alanine to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amino group of leucinamide. oup.com A common side reaction is the formation of a stable N-acylurea byproduct, which can complicate purification. To enhance efficiency and, crucially, to mitigate the risk of racemization, carbodiimide (B86325) reactions are almost always performed with additives such as 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt). oup.comgoogle.com These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to racemization and reacts cleanly with the amine. oup.com A typical procedure involves dissolving Cbz-alanine and leucinamide in a solvent like dichloromethane (B109758) (DCM), adding HOBt, and then adding DCC at a reduced temperature (e.g., in an ice bath) to control the reaction rate. rsc.org

Onium Salts: Phosphonium and aminium/uronium salts are highly efficient coupling reagents that have gained widespread use. researchgate.netoup.com Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) work by generating HOBt or HOAt active esters in situ. nih.govresearchgate.net These reagents are often preferred for their high yields, fast reaction times, and lower incidence of side reactions compared to carbodiimides, particularly in sterically hindered couplings. researchgate.net The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), in a polar aprotic solvent like dimethylformamide (DMF).

Below is an interactive table summarizing common coupling reagents used in the synthesis of dipeptides like N-[(Benzyloxy)carbonyl]alanylleucinamide.

Coupling Reagent ClassExample(s)Mechanism of ActionCommon AdditivesKey Advantages
Carbodiimides DCC, DICForms O-acylisourea intermediateHOBt, HOAtCost-effective, powerful
Phosphonium Salts PyBOP, PyAOPForms active esters in situ---High efficiency, low racemization
Aminium/Uronium Salts HBTU, HATUForms active esters in situ---Fast reactions, high yields

Synthesis of the Leucinamide Moiety and Precursors

The leucinamide component serves as the C-terminal residue and the nucleophile in the key coupling step. L-leucinamide is the amide derivative of the essential amino acid L-leucine. highfine.com It is typically prepared from L-leucine, which itself can be sourced from protein hydrolysis or fermentation processes. scribd.com

A common laboratory-scale method for converting a N-protected amino acid to its corresponding primary amide is the mixed anhydride (B1165640) method. researchgate.netoup.com For instance, N-protected leucine (B10760876) could be dissolved in a suitable solvent like tetrahydrofuran (B95107) (THF) with a base such as N-methylmorpholine. The solution is cooled, and an alkyl chloroformate, such as ethyl chloroformate or isobutyl chloroformate, is added to form a mixed carboxylic-carbonic anhydride. oup.com This activated intermediate is not isolated but is reacted in situ with an ammonia (B1221849) source, such as aqueous ammonium (B1175870) hydroxide (B78521) or a solution of ammonia gas, to yield the N-protected leucinamide. Subsequent removal of the N-protecting group would yield the leucinamide precursor required for the final coupling with Cbz-alanine.

Alternatively, a one-pot procedure using N-protected amino acids, ammonium hydrogencarbonate as the ammonia source, and a coupling agent like N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) can produce N-protected amino amides in high yields. oup.com

Stereochemical Control and Racemization Prevention in Dipeptide Synthesis

Maintaining the stereochemical integrity of the chiral centers in both alanine (B10760859) and leucine is paramount, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. oup.com The α-carbon of the activated amino acid (alanine) is particularly susceptible to epimerization (racemization) under the reaction conditions.

Mechanistic Investigations of Racemization in Cbz-Protected Peptides

Racemization during peptide coupling primarily occurs through two mechanisms: direct enolization (α-proton abstraction) and, more commonly, the formation of a 5(4H)-oxazolone (or azlactone) intermediate. researchgate.netgoogle.com The oxazolone (B7731731) mechanism is particularly relevant. When the carboxyl group of an N-acyl amino acid is activated, the carbonyl oxygen of the acyl group can perform an intramolecular nucleophilic attack on the activated carboxyl carbon, forming a cyclic oxazolone. The α-proton of this intermediate is relatively acidic and can be readily abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

The use of a urethane-type protecting group like benzyloxycarbonyl (Cbz) is a key strategy to suppress this pathway. google.com The lone pair of electrons on the nitrogen atom is delocalized into the urethane (B1682113) carbonyl group, making the nitrogen less nucleophilic. This disfavors the intramolecular cyclization required to form the oxazolone intermediate, thus preserving the stereochemical configuration of the alanine residue during activation and coupling. google.com

Evaluation of Stereochemical Purity in Synthetic Products

Verifying the enantiomeric purity of the final this compound product is a critical step in quality control. Since enantiomers and diastereomers possess very similar physical properties, specialized analytical techniques are required for their separation and quantification. oup.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a direct method for separating enantiomers. Alternatively, the dipeptide can be derivatized with a chiral agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA), to create diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral reverse-phase HPLC.

Gas Chromatography (GC): Another powerful technique involves the complete acid hydrolysis of the dipeptide back into its constituent amino acids (alanine and leucine). These amino acids are then derivatized to make them volatile (e.g., by esterification and acylation) and analyzed on a GC column with a chiral stationary phase. A significant drawback of this method is the risk of inducing further racemization during the harsh acid hydrolysis step, which can complicate the interpretation of the results. Gas chromatography-mass spectrometry (GC-MS) can provide more reliable results by using deuterium (B1214612) labeling to distinguish between pre-existing D-isomers and those formed during hydrolysis.

The following table summarizes the primary methods for assessing stereochemical purity.

Analytical MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Direct separation of enantiomers on a chiral stationary phase.Direct analysis without derivatization.Chiral columns can be expensive and have specific mobile phase requirements.
HPLC with Chiral Derivatization Conversion of enantiomers into diastereomers, which are then separated on a standard column.Uses standard HPLC equipment; highly sensitive.Requires an additional reaction step; derivatizing agent must be pure.
Chiral GC-MS after Hydrolysis Separation of derivatized amino acid enantiomers after peptide breakdown.High resolution and sensitivity; MS detection provides structural information.Peptide hydrolysis can induce racemization, potentially skewing results.

Purification and Characterization Techniques for Synthetic Intermediates and Final Products

The purification and characterization of intermediates and the final product, this compound, are crucial steps to ensure the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Following the coupling reaction, the crude product is often purified using techniques such as recrystallization or column chromatography. Recrystallization from a suitable solvent system, like ethyl acetate (B1210297), can yield colorless crystals of the dipeptide. orgsyn.org For more challenging purifications, silica (B1680970) gel column chromatography is a standard method, using a solvent gradient (e.g., a mixture of n-hexane and ethyl acetate) to separate the desired product from unreacted starting materials and byproducts. nih.gov

After purification, the identity and purity of the compound are confirmed through various analytical methods. High-Performance Liquid Chromatography (HPLC) is a common technique to assess the purity of the final product. mdpi.com Spectroscopic methods are used to elucidate the structure of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the alanyl and leucinamide residues and the presence of the benzyloxycarbonyl protecting group. Mass spectrometry (MS) is used to determine the molecular weight of the compound, further confirming its identity.

The following table summarizes the common purification and characterization techniques:

Technique Purpose Typical Conditions/Observations
Recrystallization Purification of the final product.Solvent systems such as ethyl acetate can be used to obtain crystalline solids. orgsyn.org
Column Chromatography Purification of intermediates and the final product.Typically performed using a silica gel stationary phase and a mobile phase consisting of a mixture of solvents like n-hexane and ethyl acetate. nih.gov
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A reversed-phase column is often used with a gradient elution to separate the product from any impurities. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation.¹H and ¹³C NMR spectra provide detailed information on the molecular structure.
Mass Spectrometry (MS) Determination of molecular weight.Confirms the molecular formula of the synthesized compound.
Melting Point Analysis Characterization and purity assessment.A sharp melting point range is indicative of a pure compound. orgsyn.org
Specific Rotation Characterization of chiral compounds.Measures the rotation of plane-polarized light, confirming the stereochemistry of the molecule. orgsyn.org

Chemoenzymatic Synthesis Strategies for this compound (if applicable)

One potential chemoenzymatic strategy would involve the use of a lipase (B570770) or a protease as a catalyst for the peptide bond formation. These enzymes can catalyze the coupling of an N-protected amino acid ester with an amino acid amide in non-aqueous or low-water environments. For instance, N-(benzyloxycarbonyl)alanine methyl ester could be reacted with leucinamide in the presence of an appropriate enzyme. This method offers the advantage of high stereoselectivity, potentially avoiding the need for chiral purification steps. nih.gov

The general steps for a hypothetical chemoenzymatic synthesis could include:

Chemical Synthesis of Precursors : The starting materials, such as N-(benzyloxycarbonyl)alanine methyl ester and leucinamide, would be prepared using standard chemical methods. The benzyloxycarbonyl group is a common protecting group in peptide synthesis. lookchem.com

Enzymatic Coupling : The N-protected alanine ester and leucinamide would be incubated with a suitable enzyme (e.g., a lipase or protease) in an organic solvent or a biphasic system. The enzyme would catalyze the formation of the peptide bond.

Purification : The final product would then be purified using the techniques described in the previous section.

This approach could offer a more environmentally friendly and efficient alternative to purely chemical methods, particularly by minimizing side reactions and the use of harsh reagents. nih.gov

Molecular Interactions and Biochemical Activity Studies of N Benzyloxy Carbonyl Alanylleucinamide

Investigation as a Potential Substrate or Inhibitor for Proteolytic Enzymes

The fundamental structure of N-[(Benzyloxy)carbonyl]alanylleucinamide, featuring a peptide bond between alanine (B10760859) and leucine (B10760876), makes it a candidate for interaction with proteases. The benzyloxycarbonyl (Z) group at the N-terminus protects the peptide from cleavage by aminopeptidases, directing its potential activity towards endopeptidases or carboxypeptidases that recognize internal or C-terminal peptide bonds. The C-terminal amide may also influence its recognition and processing by specific enzymes.

Exploration of Metalloprotease Inhibition Profiles (drawing insights from related compounds like Z-Tyr-Leu-NHOH)

Metalloproteases are a major class of proteolytic enzymes that utilize a metal ion, typically zinc, in their active site to catalyze the hydrolysis of peptide bonds. The design of inhibitors for these enzymes often involves incorporating a zinc-binding group (ZBG) into a peptide-like scaffold that mimics the enzyme's natural substrate.

While this compound itself lacks a classical ZBG, its dipeptide structure is reminiscent of the peptide backbones used in many metalloprotease inhibitors. For instance, studies on pseudo-peptides with a general formula of X-L-Glu-NH2 (where X is an acyl moiety) have shown them to be potent inhibitors of matrix metalloproteinases (MMPs). nih.gov In these inhibitors, the glutamate (B1630785) side chain's carboxylate group chelates the active site zinc ion. nih.gov This suggests that derivatives of this compound, modified to include a ZBG, could be potent metalloprotease inhibitors.

The inhibitory potential can be inferred from related dipeptide structures. For example, hydroxamate-based inhibitors, which are known to be potent ZBGs, have been incorporated into dipeptide scaffolds to achieve high affinity for metalloproteases. While no direct data exists for this compound, the inhibitory constants of related dipeptide amides against other enzymes, such as neuronal nitric oxide synthase, highlight the potential for potent and selective inhibition.

Table 1: Inhibitory Activity of an Analogous Dipeptide Amide against Nitric Oxide Synthase Isoforms

CompoundnNOS Ki (nM)eNOS Ki (nM)iNOS Ki (nM)
L-ArgNO2-L-Dbu-NH2130>200,00025,000

Data for a related dipeptide amide inhibitor of neuronal nitric oxide synthase, illustrating the potential for potent and selective inhibition by such scaffolds. Data sourced from studies on conformationally-restricted dipeptide amides as potent and selective neuronal nitric oxide synthase inhibitors. nih.gov

Kinetic Analyses of Enzyme-Catalyzed Reactions

Kinetic analysis is crucial for determining whether a compound acts as a substrate or an inhibitor and for quantifying the efficiency of these processes. For a compound like this compound, if it were a substrate for a particular protease, kinetic studies would determine parameters such as the Michaelis constant (Km), which indicates the substrate concentration at half-maximal velocity, and the catalytic rate constant (kcat).

Conversely, if it acts as an inhibitor, kinetic analyses would reveal the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For example, in studies of dipeptide amide inhibitors of neuronal nitric oxide synthase, Ki values were determined to quantify their potency. nih.gov Should this compound be investigated, similar methodologies would be employed to characterize its interaction with target enzymes.

Substrate Specificity Determination and Active Site Mapping

The specificity of proteases for their substrates is determined by the amino acid residues lining the active site, which form subsites (S1, S2, S1', S2', etc.) that accommodate the corresponding amino acid residues of the substrate (P1, P2, P1', P2', etc.). For this compound, the alanine residue would occupy the P2 subsite and the leucine residue the P1 subsite of a recognizing protease.

Studies on the substrate specificity of various proteases reveal preferences for certain amino acids at these positions. For instance, dipeptidyl-peptidases (DPPs) are exopeptidases that cleave N-terminal dipeptides, and their specificity is primarily determined by the P1 residue. nih.gov While the N-terminal blocking group of this compound would prevent it from being a substrate for most DPPs, the principle of subsite preference is broadly applicable. Enzymes with a preference for small, hydrophobic residues at P2 (like alanine) and larger hydrophobic residues at P1 (like leucine) would be the most likely to interact with this compound.

Furthermore, a peptide amidase isolated from orange flavedo has been shown to have a broad substrate range, including N-protected amino acid amides and peptide amides. nih.gov This enzyme is stereoselective for L-amino acids at the C-terminus but is otherwise tolerant of various amino acid compositions and N-terminal modifications. nih.gov This suggests that this compound could potentially serve as a substrate for such an enzyme, which would hydrolyze the C-terminal amide bond.

Studies of Protein-Ligand Binding and Molecular Recognition

The binding of this compound to a protein target would be governed by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. The benzyloxycarbonyl group offers a significant hydrophobic and aromatic moiety that can engage in favorable interactions with nonpolar pockets in a protein's active site. The amide groups of the peptide backbone are capable of forming hydrogen bonds with the protein.

X-ray crystallography studies of related dipeptide amide inhibitors in complex with their target enzymes provide valuable insights into potential binding modes. For example, the crystal structures of dipeptide amide inhibitors bound to neuronal nitric oxide synthase revealed that the conformation of the inhibitor (curled versus extended) is critical for its isoform selectivity. nih.gov These conformations are stabilized by specific hydrogen bonding networks and charge-charge interactions within the active site. nih.govnih.gov A single amino acid difference between isoforms can dramatically alter the inhibitor's binding affinity and conformation, leading to high selectivity. nih.gov It is plausible that this compound would similarly adopt specific conformations upon binding to a target protein, driven by the physicochemical properties of the binding pocket.

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a compound and evaluating the effect of these changes on its biological activity. While no direct SAR studies on this compound are available, the principles can be inferred from research on other peptide-based inhibitors.

Impact of Amino Acid Side Chain Modifications on Biological Activity

The amino acid side chains of a peptide-based inhibitor play a crucial role in determining its potency and selectivity by interacting with the subsites of the target enzyme's active site. For this compound, modifications to the alanine and leucine side chains would be expected to have a significant impact on its biological activity.

Modification of the Alanine Side Chain (P2 position): Altering the methyl group of alanine to other substituents would probe the size and chemical nature of the S2 subsite of a target enzyme. For instance, increasing the bulk of the side chain might enhance or diminish binding depending on the size of the S2 pocket.

Modification of the Leucine Side Chain (P1 position): The isobutyl side chain of leucine is critical for interaction with the S1 subsite. SAR studies on various protease inhibitors have shown that the P1 residue is often a primary determinant of specificity. Modifying this side chain to be larger, smaller, more or less hydrophobic, or to contain different functional groups would likely have a profound effect on the compound's inhibitory profile.

The importance of side-chain interactions is exemplified by the development of selective inhibitors for neuronal nitric oxide synthase, where the interaction between the inhibitor's side chain and the active site residues dictates selectivity. nih.gov A strong interaction of the side chain within the active site can properly position other parts of the molecule, such as the α-amino group, to form key interactions that drive selectivity. nih.gov Thus, for any potential biological activity of this compound, the alanine and leucine side chains are critical determinants of its potency and selectivity.

Influence of the N-Terminal Protecting Group on Molecular Interactions

The N-terminal protecting group of a peptide can profoundly affect its interaction with biological macromolecules. In this compound, this role is fulfilled by the benzyloxycarbonyl (Cbz or Z) group. While primarily introduced as a protecting group in peptide synthesis to prevent unwanted reactions of the N-terminal amine, its presence in the final molecule imparts distinct characteristics that govern its molecular interactions.

The Cbz group, with its aromatic phenyl ring and urethane (B1682113) linkage, introduces a significant hydrophobic and rigid element to the dipeptide. This feature can facilitate binding to hydrophobic pockets within enzyme active sites or receptors. The potential for π-π stacking interactions between the phenyl ring of the Cbz group and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site can enhance the affinity and stability of the molecular complex.

Research on related N-Cbz-dipeptides as enzyme inhibitors highlights the importance of this group for activity. For instance, in the context of cysteine proteases like calpains and cathepsins, the Cbz group often occupies the S3 or S2 subsite of the enzyme, which are frequently hydrophobic in nature. The interaction of the Cbz group in these subsites is a critical determinant of the inhibitor's potency.

Below is a data table of representative N-Cbz-dipeptide derivatives and their inhibitory activities against certain proteases, illustrating the role of the N-terminal protecting group in molecular recognition.

CompoundTarget EnzymeInhibition Constant (Ki)
Cbz-Leu-D,L-Abu-CONH-(CH₂)₃-adenine-9-ylCalpain I53 nM
Cbz-Leu-D,L-Phe-CONH-(CH₂)₃-adenine-9-ylCalpain II68 nM
Dipeptide Nitrile 16 (Cbz-Phe-linker)Cathepsin BSimilar to 17
Dipeptide Nitrile 17 (Cbz-Phe-linker-COOH)Cathepsin B41.3 nM

Data sourced from studies on peptidyl α-ketoamides and dipeptide nitriles. nih.govnih.gov

Effects of C-Terminal Amide Modification

The modification of the C-terminus of a peptide from a carboxylic acid to an amide is a common strategy in medicinal chemistry to enhance biological activity and stability. In this compound, the presence of the C-terminal amide has several important implications for its molecular interactions and biochemical profile.

C-terminal amidation is also known to confer increased resistance to degradation by carboxypeptidases, enzymes that cleave peptide bonds at the C-terminus. This enhanced stability prolongs the half-life of the peptide, making it more suitable for biochemical studies and potential therapeutic applications.

From a conformational perspective, the C-terminal amide can influence the backbone structure of the dipeptide. It can participate in intramolecular hydrogen bonding, which may stabilize specific conformations, such as β-turns. The preferred conformation of a dipeptide is a critical factor in its ability to bind to a specific enzyme or receptor. The amide group's ability to engage in hydrogen bonding can lead to a more defined and rigid structure, which can result in higher binding affinity and selectivity. nih.gov

In the context of enzyme inhibition, the C-terminal amide can play a direct role in binding to the enzyme's active site. For instance, in studies of dipeptide amide inhibitors of neuronal nitric oxide synthase (nNOS), the C-terminal amide was found to be crucial for isoform-selective inhibition. nih.gov The amide group can form key hydrogen bonds with residues in the active site that are not possible with a C-terminal carboxylate.

The following table summarizes the comparative activities of C-terminally amidated versus non-amidated peptides from various studies, illustrating the general effects of this modification.

Peptide PairBiological Effect of Amidation
Maculatin 1.1 vs. Maculatin 1.1-COOHHigher membrane disruptive ability, higher antibacterial activity, and maintenance of α-helical structure in micelles. nih.gov
Amylin vs. Amylin-COOH⁻Slower amyloid formation with the carboxylate form, but significantly reduced receptor activation (58-fold at AMY1). ucl.ac.uk
L-ArgNO₂-L-Dbu-NH₂ vs. corresponding esterThe amide was the most potent nNOS inhibitor in the series, with high selectivity over other isoforms. nih.gov

This table presents generalized findings from studies on different peptides to illustrate the common effects of C-terminal amidation.

These findings collectively suggest that the C-terminal amide of this compound is likely to enhance its stability, modulate its conformational preferences, and play a significant role in its interactions with biological targets through hydrogen bonding and the absence of a negative charge.

Advanced Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the solution-state conformation of peptides. Through-bond and through-space correlations provide detailed information about the molecule's geometry and dynamic behavior in solution.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are used to assign the proton resonances to specific amino acid residues. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space proximities between protons that are close in space, which is crucial for defining the peptide's folded structure. The magnitudes of coupling constants, particularly the ³J(HN,Hα) coupling, offer insight into the backbone dihedral angle φ.

Table 1: Representative ¹H NMR Chemical Shift Assignments for a Dipeptide Derivative in CDCl₃

Proton Chemical Shift (ppm)
NH (Leucine) ~7.0-7.5
NH (Alanine) ~5.5-6.0
Aromatic (Cbz) 7.2-7.4
CH₂ (Cbz) ~5.1
α-CH (Leucine) ~4.4-4.6
α-CH (Alanine) ~4.2-4.4
β-CH₂ (Leucine) ~1.5-1.7
γ-CH (Leucine) ~1.4-1.6
δ-CH₃ (Leucine) ~0.9

Note: This table presents typical chemical shift ranges for the specified protons in a chloroform-d (B32938) solvent. Actual values for N-[(Benzyloxy)carbonyl]alanylleucinamide would require experimental determination.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides an atomic-resolution three-dimensional structure of a molecule in its solid, crystalline state. This technique is the gold standard for determining bond lengths, bond angles, and the precise arrangement of atoms in a molecule, as well as the intermolecular interactions that stabilize the crystal lattice.

For this compound, a single-crystal X-ray diffraction study would reveal the exact conformation of the molecule in the solid state. nih.gov This includes the torsional angles of the peptide backbone (φ and ψ) and the side chains, as well as the geometry of the benzyloxycarbonyl protecting group. Furthermore, it would elucidate the hydrogen-bonding network, identifying both intramolecular and intermolecular hydrogen bonds that dictate the crystal packing. nih.gov Molecules of this type often form sheet-like structures or helical chains in the crystal, stabilized by hydrogen bonds between the amide groups. nih.govnih.gov

Table 2: Illustrative Crystallographic Data for a Small Peptide Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁
a (Å) 6.235
b (Å) 26.016
c (Å) 12.486
β (°) 93.24
Volume (ų) 2022.2

Note: The data in this table are representative of a small organic molecule and are provided for illustrative purposes. mdpi.com The actual crystallographic parameters for this compound would need to be determined experimentally.

Circular Dichroism (CD) Spectroscopy for Peptide Backbone Conformation

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. In peptide and protein chemistry, CD is highly sensitive to the secondary structure of the peptide backbone.

While small, flexible peptides like this compound are unlikely to form stable, canonical secondary structures such as α-helices or β-sheets, CD spectroscopy can still provide valuable information about their conformational preferences in solution. nih.gov The CD spectrum of a disordered or random coil peptide is typically characterized by a strong negative band near 200 nm. The presence of any regular, repeating backbone conformation, even transiently, would lead to a characteristic CD signal. nih.gov For instance, the formation of β-turns or other folded structures can be detected by specific features in the CD spectrum. The technique is also useful for assessing the conformational flexibility of the molecule in different solvents. nih.gov

Table 3: Typical CD Spectral Features and Corresponding Conformations

Conformation Wavelength (nm) and Sign of Cotton Effect
α-Helix Negative bands at ~222 and ~208 nm, positive band at ~193 nm
β-Sheet Negative band at ~218 nm, positive band at ~195 nm
Random Coil Strong negative band near 200 nm

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying the strength and nature of hydrogen bonds. nih.govresearchgate.net

In this compound, key vibrational modes include the N-H stretch, C=O stretch (of the amide and carbamate), and the amide II band (a combination of N-H bending and C-N stretching). The frequencies of these bands are highly sensitive to their environment, particularly their involvement in hydrogen bonding. mdpi.com For example, the C=O stretching frequency will decrease (a red shift) when the carbonyl oxygen is acting as a hydrogen bond acceptor. nih.gov Similarly, the N-H stretching frequency is red-shifted upon hydrogen bond donation. By analyzing these spectral shifts in different states (solid vs. solution) or in different solvents, a detailed picture of the hydrogen-bonding network can be constructed. researchgate.net

Table 4: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
Amide N-H Stretch 3350 - 3250
Carbamate (B1207046) N-H Stretch 3400 - 3300
Amide I C=O Stretch 1680 - 1630
Carbamate C=O Stretch 1725 - 1705
Amide II N-H Bend & C-N Stretch 1570 - 1515
Aromatic C-H C-H Stretch 3100 - 3000

Note: These are general frequency ranges. The exact position of the bands for the title compound will depend on its specific conformation and intermolecular interactions.

Computational Chemistry and Molecular Modeling Approaches

Conformational Analysis using Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. A typical MD simulation of N-[(Benzyloxy)carbonyl]alanylleucinamide would involve placing the molecule in a simulated physiological environment (e.g., a water box with appropriate ions) and calculating the forces between atoms to predict their motion. This would allow for the characterization of dominant conformations, intramolecular hydrogen bonding patterns, and the flexibility of the peptide backbone and side chains. The results could be presented in a table summarizing key dihedral angles and the percentage of simulation time spent in each major conformational state.

Ligand-Protein Docking Studies for Predictive Binding Modes

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. To perform docking studies with this compound, a specific protein target would first need to be identified. The docking algorithm would then sample a large number of possible binding poses of the compound within the protein's active site, scoring them based on factors like shape complementarity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). The output would typically include a ranked list of binding poses and their corresponding binding scores, providing hypotheses about the molecule's mechanism of action.

Quantitative Binding Free Energy Calculations for Interaction Assessment

To obtain a more accurate prediction of the binding affinity between this compound and a protein target, quantitative binding free energy calculations would be necessary. Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are considered the gold standard for such calculations. These computationally intensive methods simulate the transformation of the ligand into a non-interacting "dummy" molecule both in the protein's binding site and in solution. The difference in the free energy of these two processes provides a quantitative measure of the binding affinity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), could provide detailed insights into the electronic structure and reactivity of this compound. These calculations can determine properties like the distribution of electron density, the energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), and the electrostatic potential map. From these, reactivity descriptors such as chemical hardness, softness, and electrophilicity can be derived, offering clues about the molecule's potential to participate in chemical reactions.

De Novo Design Methodologies Employing this compound as a Scaffold

In de novo drug design, computational algorithms are used to design novel molecules with desired properties. This compound could potentially serve as a scaffold or starting point for such designs. A design methodology might involve computationally "growing" new functional groups from the core scaffold to enhance binding affinity to a target protein or to improve other pharmacological properties. The success of this approach would depend on the structural and chemical characteristics of the scaffold and its ability to present functional groups in a favorable orientation for binding.

Mechanistic Investigations and Biochemical Pathways Involving N Benzyloxy Carbonyl Alanylleucinamide

Elucidation of Degradation Mechanisms under Biological or Chemical Conditions

The degradation of N-[(Benzyloxy)carbonyl]alanylleucinamide can proceed through the cleavage of its constituent bonds, primarily the internal peptide (amide) bond between the alanine (B10760859) and leucine (B10760876) residues, the C-terminal amide bond, or the carbamate (B1207046) linkage of the N-terminal benzyloxycarbonyl (Cbz or Z) group.

Chemical Degradation: Under chemical conditions, the stability of the peptide backbone is significant. However, the N-terminal Cbz group is susceptible to cleavage under specific conditions. One common laboratory method for the removal of the Cbz group is hydrogenolysis, typically using a palladium catalyst (e.g., Pd/C) and a hydrogen source. Additionally, certain chemical reagents can facilitate the deprotection of Cbz-protected amines. For instance, 2-mercaptoethanol (B42355) in the presence of potassium phosphate (B84403) has been shown to deprotect Cbz groups. wikipedia.org The amide bonds of the peptide are generally stable but can be hydrolyzed under strong acidic or basic conditions, though such conditions may lead to non-specific degradation and racemization.

Biological Degradation: In a biological context, the primary degradation mechanism is expected to be enzymatic hydrolysis. The internal peptide bond between alanine and leucine is a potential target for various proteases and peptidases. These enzymes catalyze the hydrolysis of peptide bonds, leading to the breakdown of the dipeptide into smaller components. For example, aminopeptidases could potentially cleave the N-terminal alanine, provided the Cbz group does not sterically hinder enzyme access. Similarly, endopeptidases could target the Ala-Leu bond. The C-terminal leucinamide may be hydrolyzed by peptidases with amidase activity, such as leucine aminopeptidase, which is known to hydrolyze L-leucinamide to L-leucine. researchgate.net The enzymatic cleavage of the Cbz group itself within biological systems is less commonly characterized but could potentially occur through the action of specific hydrolases.

Investigation of Biotransformation Pathways

Biotransformation encompasses the metabolic processes by which a foreign compound (xenobiotic) is chemically altered by a living organism. For this compound, biotransformation would likely involve enzymatic modifications beyond simple hydrolysis.

While specific studies on the biotransformation of this compound are not prominent in the available literature, pathways can be inferred from studies on structurally related molecules. For example, research on the biotransformation of Nα-[(Benzyloxy)carbonyl]-D-lysine by the bacterium Rhodococcus sp. has identified a multi-step enzymatic pathway. nih.gov This process involves an initial conversion by a D-specific amino acid deaminase, followed by the action of an aldehyde dehydrogenase. nih.gov

This suggests a plausible biotransformation pathway for this compound, should it encounter microorganisms with similar enzymatic capabilities. The terminal amino acid residues could be targeted by various microbial enzymes, such as L-amino acid deaminases or oxidases, which convert amino acids to α-keto acids. nih.gov Leucine dehydrogenase, for instance, catalyzes the reversible transformation between L-leucine and its corresponding α-keto acid, 4-methyl-2-oxopentanoic acid. mdpi.com Such enzymatic action on the leucine moiety of the dipeptide could initiate its metabolic breakdown.

The following table illustrates the enzymatic conversion of a related N-Cbz protected amino acid by Rhodococcus sp. AIU Z-35-1, providing a model for potential biotransformation steps.

SubstrateEnzymeIntermediate/Product
Nα-[(Benzyloxy)carbonyl]-D-lysineD-specific amino acid deaminaseNα-Z-D-aminoadipic δ-semialdehyde
Nα-Z-D-aminoadipic δ-semialdehydeAldehyde dehydrogenaseNα-Z-D-aminoadipic acid

This table is based on the biotransformation of a related compound and serves as an illustrative example of potential enzymatic pathways. nih.gov

Role as a Mechanistic Probe in Enzyme Studies (if applicable)

Peptides and their derivatives are frequently used as mechanistic probes to study the activity and specificity of enzymes, particularly proteases. This compound, with its defined sequence and modifications, has the potential to serve as a substrate or inhibitor in such studies.

The Cbz group at the N-terminus and the specific dipeptide sequence (Ala-Leu) make it a candidate for investigating the substrate specificity of various peptidases. By monitoring the rate of its hydrolysis, researchers can characterize the kinetic parameters (Km, kcat) of an enzyme, providing insight into its efficiency and affinity for this particular substrate.

Furthermore, derivatives of Cbz-protected dipeptides have been synthesized and evaluated as enzyme inhibitors. For example, a series of peptidyl alpha-ketoamides with the general structure Cbz-L-Leu-D,L-AA-CONH-R were assessed as inhibitors for cysteine proteases like calpain I, calpain II, and cathepsin B. nih.gov This indicates that this compound could serve as a scaffold for the design of inhibitors targeting specific proteases. Its interaction with an enzyme's active site could provide valuable information about the enzyme's mechanism of action and guide the development of more potent and selective inhibitors.

Kinetic Isotope Effect Studies for Reaction Mechanism Determination

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the transition state of a chemical reaction, including enzyme-catalyzed reactions. This is achieved by measuring the change in the reaction rate when an atom in the reactant is replaced with one of its heavier isotopes.

Currently, there are no specific kinetic isotope effect studies in the scientific literature that utilize this compound. Such studies, if conducted, could provide detailed insights into the mechanism of its enzymatic hydrolysis. For example, by isotopically labeling the carbonyl carbon of the scissile peptide bond, a KIE study could help determine the extent of bond breaking in the transition state of the enzyme-catalyzed hydrolysis. This would help to distinguish between different mechanistic proposals for peptidase action.

Emerging Research Directions and Potential Academic Applications

Utilization as a Building Block in Combinatorial Peptide Chemistry Libraries

N-[(Benzyloxy)carbonyl]alanylleucinamide serves as a valuable building block in the construction of combinatorial peptide libraries, a cornerstone of modern drug discovery and molecular recognition studies. The benzyloxycarbonyl (Cbz) group provides robust protection of the N-terminus, preventing unwanted side reactions during peptide synthesis, while the C-terminal amide mimics the peptide bond in a larger protein context.

The use of such dipeptide units offers several advantages in library synthesis. It allows for the rapid generation of molecular diversity by incorporating a pre-assembled two-amino-acid motif. This approach can be more efficient than the stepwise addition of single amino acids, particularly in automated synthesis protocols. The Ala-Leu sequence itself is a common motif in proteins, providing a biologically relevant starting point for library design.

One-bead-one-compound (OBOC) libraries, a popular format for screening large numbers of compounds, can effectively utilize building blocks like this compound. In this method, each bead in a resin matrix carries a unique peptide sequence. By incorporating the Cbz-Ala-Leu-NH2 unit, researchers can systematically explore the impact of this dipeptide on the binding affinity and specificity of the library members to a particular biological target.

Table 1: Key Features of this compound in Combinatorial Chemistry

FeatureAdvantage in Library Synthesis
Cbz Protecting Group Ensures regioselective peptide bond formation.
Dipeptide Unit Accelerates the synthesis of longer peptide chains.
Ala-Leu Sequence Provides a common and biologically relevant structural motif.
C-terminal Amide Mimics the internal peptide bonds of proteins.

Development of Fluorescent or Affinity Probes Based on the this compound Scaffold

The development of molecular probes to study biological processes is a rapidly advancing field. The this compound scaffold provides a promising foundation for the design of both fluorescent and affinity probes. nih.gov These probes are instrumental in identifying and characterizing the interactions of proteins and other biomolecules in complex biological systems.

For the creation of fluorescent probes, a fluorophore can be chemically conjugated to the this compound molecule. This can be achieved by modifying either the Cbz group or one of the amino acid side chains, if they were suitably functionalized. Such fluorescently labeled dipeptides can be used to visualize the localization of specific enzymes or receptors within cells or tissues.

In the context of affinity probes, the dipeptide scaffold can be derivatized with a reactive group that can form a covalent bond with a target protein upon binding. researchgate.net This technique, known as affinity labeling, is a powerful tool for identifying the binding partners of a particular molecule. The Ala-Leu sequence can provide the initial recognition element that directs the probe to its target.

Table 2: Strategies for Probe Development from this compound

Probe TypeDesign StrategyPotential Application
Fluorescent Probe Conjugation of a fluorescent dye to the dipeptide.Cellular imaging and tracking of biological molecules.
Affinity Probe Incorporation of a chemically reactive group.Identification and characterization of protein-ligand interactions.

Integration into Supramolecular Assemblies or Soft Materials Science

The self-assembly of small molecules into well-defined nanostructures is a key principle in supramolecular chemistry and materials science. Dipeptides, particularly those with N-terminal aromatic protecting groups, have been shown to be excellent building blocks for the formation of soft materials like hydrogels. frontiersin.orgnih.gov The benzyloxycarbonyl group on this compound plays a crucial role in this process. The aromatic ring can participate in π-π stacking interactions, which, in conjunction with hydrogen bonding between the peptide backbones, drives the self-assembly process. nih.gov

These self-assembled structures can entrap large amounts of water, forming hydrogels with potential applications in tissue engineering, drug delivery, and 3D cell culture. rsc.org The properties of these hydrogels, such as their mechanical strength and biocompatibility, can be tuned by modifying the dipeptide sequence. The use of this compound as a gelator could lead to the development of novel biomaterials with tailored properties.

The formation of these supramolecular structures is often influenced by environmental factors such as pH and temperature, making them responsive or "smart" materials. chemisgroup.us This responsiveness is a highly desirable characteristic for many biomedical applications.

Research into Peptide Mimicry and Bio-Inspired Design

Peptide mimicry, or peptidomimetics, is a field of research focused on the design of molecules that mimic the structure and function of natural peptides. nih.gov These mimics often have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The Ala-Leu dipeptide sequence found in this compound can serve as a starting point for the design of peptidomimetics that target protein-protein interactions where this motif is involved. uu.nl

Bio-inspired design, a broader concept, involves learning from nature to create new materials and technologies. mdpi.com Short peptide sequences are fundamental building blocks in nature, and understanding how sequences like Ala-Leu contribute to the structure and function of proteins can inspire the design of novel materials with unique properties. dergipark.org.tr For example, the self-assembling properties of protected dipeptides can be harnessed to create nanomaterials with applications in catalysis or electronics.

By studying how modifications to the this compound structure affect its properties, researchers can gain valuable insights into the principles of molecular recognition and self-assembly, which can then be applied to the design of new bio-inspired materials and therapeutics.

Future Perspectives and Unresolved Questions in N Benzyloxy Carbonyl Alanylleucinamide Research

Development of Highly Efficient and Sustainable Synthetic Routes

The traditional synthesis of N-[(Benzyloxy)carbonyl]alanylleucinamide, like many peptides, often relies on methods that are resource-intensive and generate considerable waste. A significant future direction lies in the development of more efficient and environmentally benign synthetic strategies.

Current research in "green" peptide synthesis highlights several promising avenues. rsc.orgnih.gov One key area of exploration is the use of enzymatic catalysis. Enzymes such as proteases can be employed in non-aqueous environments to catalyze the formation of peptide bonds with high stereoselectivity, potentially reducing the need for extensive protecting group strategies and the use of hazardous reagents. nih.gov The development of robust and reusable immobilized enzymes could further enhance the sustainability of this approach.

Another promising strategy involves the replacement of conventional, often hazardous, solvents with greener alternatives. rsc.orgnih.gov Research into solvents like ionic liquids, deep eutectic solvents, or even water-based systems for peptide coupling reactions is gaining traction. rsc.org The application of these solvent systems to the synthesis of this compound could significantly reduce its environmental footprint. Furthermore, advancements in solid-phase peptide synthesis (SPPS) are focusing on minimizing solvent usage and developing more sustainable resins and coupling agents. rsc.orgresearchgate.net

Synthetic Strategy Potential Advantages Key Research Challenges
Enzymatic Synthesis High stereoselectivity, mild reaction conditions, reduced waste.Enzyme stability and reusability, optimization of reaction conditions for specific dipeptides.
Green Solvents Reduced environmental impact, improved safety profile.Solubility of reactants, compatibility with coupling reagents, solvent recovery and recycling.
Sustainable SPPS Reduced solvent consumption, potential for automation.Development of biodegradable resins, efficient and non-toxic coupling agents.

Exploration of Novel Biochemical Targets and Biological Functions

The biological activities of this compound are largely unexplored. Its dipeptide structure, however, makes it an intriguing candidate as a modulator of various biological processes, particularly those involving protein-protein interactions or enzymatic activity. A crucial future endeavor is the systematic screening of this compound against a wide array of biochemical targets to uncover novel biological functions.

Many enzymes, such as proteases, recognize and cleave specific dipeptide sequences. N-terminal protection with the benzyloxycarbonyl (Cbz) group can render the dipeptide resistant to cleavage while allowing it to bind to the active site, potentially acting as a competitive inhibitor. Future research could involve screening this compound against panels of proteases, such as caspases, cathepsins, or matrix metalloproteinases, which are implicated in numerous diseases.

Furthermore, the alanyl-leucine sequence could serve as a recognition motif for other protein targets. High-throughput screening methodologies, including affinity-based proteomics and yeast two-hybrid screens, could be employed to identify novel protein binding partners. Unraveling these interactions could open up new avenues for understanding its potential therapeutic applications.

Advancements in Rational Design for Enhanced Specificity and Potency

Once a biological target for this compound is identified, the next logical step will be the rational design of analogs with improved specificity and potency. This involves a deep understanding of the structure-activity relationships (SAR) governing the interaction between the dipeptide and its target.

Computational modeling and structural biology will be indispensable tools in this endeavor. Techniques such as molecular docking and molecular dynamics simulations can provide insights into the binding mode of this compound with its target protein. This information can then guide the design of new analogs with modified amino acid side chains, altered backbones, or different N-terminal protecting groups to enhance binding affinity and selectivity.

For instance, replacing the leucine (B10760876) residue with other hydrophobic amino acids could probe the importance of the isobutyl side chain for binding. Similarly, modifications to the alanine (B10760859) residue or the benzyloxycarbonyl group could be explored to optimize interactions with the target protein. The synthesis and biological evaluation of a focused library of such analogs would be a critical step in developing potent and selective modulators of the identified biological target.

Modification Strategy Rationale Expected Outcome
Leucine Side Chain Analogs Probe hydrophobic interactions in the binding pocket.Enhanced binding affinity and/or selectivity.
Alanine Side Chain Analogs Investigate steric and electronic requirements at this position.Improved potency and target specificity.
N-terminal Group Modification Modulate solubility, cell permeability, and target interactions.Enhanced drug-like properties.
Backbone Modifications Introduce conformational constraints to favor the bioactive conformation.Increased metabolic stability and binding affinity.

Applications in Chemical Biology Tool Development

Beyond its potential as a therapeutic agent, this compound can serve as a versatile scaffold for the development of chemical biology tools. These tools are invaluable for studying biological processes in their native context.

One exciting possibility is the development of activity-based probes (ABPs). By incorporating a reactive "warhead" onto the dipeptide scaffold, it could be transformed into a tool that covalently labels the active site of its target enzyme. This would allow for the visualization and quantification of enzyme activity in complex biological samples.

Another avenue is the creation of fluorescent probes. By attaching a fluorophore to the this compound molecule, researchers could develop probes to visualize the localization and dynamics of its biological target within living cells. The design of such probes would need to consider the impact of the fluorophore on the binding affinity and specificity of the dipeptide. Furthermore, the development of photo-crosslinkable derivatives could enable the identification of direct binding partners in a cellular context, providing a powerful tool for target deconvolution.

The exploration of these future perspectives will undoubtedly unlock the full potential of this compound, transforming it from a simple synthetic intermediate into a valuable molecule for both therapeutic and research applications. The unresolved questions surrounding its synthesis, biological function, and potential applications represent a fertile ground for future scientific inquiry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.